molecular formula C9H15ClO2 B14459862 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride CAS No. 72335-85-4

1-(Methoxymethyl)cyclohexane-1-carbonyl chloride

Cat. No.: B14459862
CAS No.: 72335-85-4
M. Wt: 190.67 g/mol
InChI Key: VNYVXQIGBJTAJK-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxymethyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation of the methoxymethyl group can yield the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through reduction reactions.

    Aldehydes and Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

1-(Methoxymethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The methoxymethyl group can also participate in reactions, providing additional functionalization options.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the methoxymethyl and carbonyl chloride groups, making it less reactive in certain transformations.

    Cyclohexane-1-carbonyl chloride: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.

    Methoxymethylcyclohexane: Lacks the carbonyl chloride group, limiting its use in acylation reactions.

Uniqueness

1-(Methoxymethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of both the methoxymethyl and carbonyl chloride groups. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

72335-85-4

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

1-(methoxymethyl)cyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO2/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

VNYVXQIGBJTAJK-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCC1)C(=O)Cl

Origin of Product

United States

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